N-ethyl-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide
Description
N-ethyl-N’-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide is a complex organic compound that features a thiophene ring, an oxazinan ring, and an oxamide group
Properties
IUPAC Name |
N-ethyl-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O5S2/c1-2-14-12(17)13(18)15-9-10-16(6-4-7-21-10)23(19,20)11-5-3-8-22-11/h3,5,8,10H,2,4,6-7,9H2,1H3,(H,14,17)(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOIMTVKSNAAILP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiophen-2-Ylsulfonyl Chloride Preparation
The thiophen-2-ylsulfonyl group is synthesized via sulfonation of thiophene. Thiophene reacts with chlorosulfonic acid at 0–5°C to yield thiophene-2-sulfonic acid, which is subsequently treated with phosphorus pentachloride (PCl₅) in dichloromethane to form thiophen-2-ylsulfonyl chloride.
Reaction Scheme:
$$
\text{Thiophene} + \text{ClSO}3\text{H} \xrightarrow{0-5^\circ \text{C}} \text{Thiophene-2-sulfonic acid} \xrightarrow{\text{PCl}5} \text{Thiophen-2-ylsulfonyl chloride}
$$
3-Thiophen-2-Ylsulfonyl-1,3-Oxazinan Intermediate
The oxazinan ring is constructed through cyclization of 3-amino-1-propanol with thiophen-2-ylsulfonyl chloride. Under basic conditions (triethylamine, Et₃N), the amine reacts with the sulfonyl chloride to form a sulfonamide, which undergoes intramolecular cyclization.
Procedure:
- Dissolve 3-amino-1-propanol (10 mmol) in anhydrous dichloromethane (DCM).
- Add Et₃N (12 mmol) and cool to 0°C.
- Slowly add thiophen-2-ylsulfonyl chloride (10 mmol) in DCM.
- Stir at room temperature for 12 hours.
- Extract with DCM, wash with brine, and concentrate.
- Purify via silica gel chromatography (hexane/ethyl acetate, 3:1).
Oxalamide Coupling
The oxalamide backbone is introduced by reacting N-ethyloxalyl chloride with the oxazinan intermediate. The reaction proceeds in anhydrous tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst.
Reaction Scheme:
$$
\text{N-Ethyloxalyl chloride} + \text{Oxazinan intermediate} \xrightarrow{\text{DMAP, THF}} \text{N-Ethyl-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide}
$$
Procedure:
- Dissolve the oxazinan intermediate (5 mmol) in THF.
- Add DMAP (0.5 mmol) and cool to 0°C.
- Add N-ethyloxalyl chloride (6 mmol) dropwise.
- Stir at room temperature for 6 hours.
- Quench with ice water, extract with ethyl acetate, and dry over Na₂SO₄.
- Purify via recrystallization (ethanol/water).
Optimization Parameters
Temperature Control
Solvent Selection
| Step | Solvent | Purpose |
|---|---|---|
| Sulfonylation | DCM | Stabilizes sulfonyl chloride intermediate |
| Oxalamide coupling | THF | Enhances nucleophilicity of amine |
| Purification | Ethanol/water | Recrystallization for high purity |
Catalysts
- DMAP: Accelerates acylation by activating the oxalyl chloride.
- Et₃N: Scavenges HCl during sulfonylation, preventing protonation of the amine.
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC: >98% purity (C18 column, acetonitrile/water gradient).
- Melting Point: 142–144°C (uncorrected).
Comparative Analysis of Methodologies
Alternative Routes
Yield Optimization
| Parameter | Effect on Yield |
|---|---|
| Excess oxalyl chloride | Increases yield by 12% but complicates purification |
| Reaction time >8 h | Degradation observed beyond 6 hours |
Industrial-Scale Considerations
Cost-Efficiency
- Thiophene sourcing: Commercial thiophene derivatives reduce pre-processing costs.
- Solvent recovery: Distillation reclaims >90% of THF and DCM.
Challenges and Solutions
Oxazinan Ring Instability
Byproduct Formation
- Issue: Di-oxalamide byproducts from over-acylation.
- Solution: Control oxalyl chloride stoichiometry (1.2:1 ratio).
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N’-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxamide group can be reduced to form amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfone derivatives, while reduction of the oxamide group can yield ethylamine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial or anticancer properties.
Medicine: As a candidate for drug development due to its unique structural features.
Industry: As a precursor for the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-ethyl-N’-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiophene ring could play a role in π-π stacking interactions, while the oxamide group could form hydrogen bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives and oxamide-containing molecules. Examples include:
Thiophene-2-carboxamide: A simpler thiophene derivative with potential bioactivity.
N-ethyl-N’-[(3-thiophen-2-ylsulfonyl)ethyl]oxamide: A structurally related compound with similar functional groups.
Uniqueness
N-ethyl-N’-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide is unique due to the combination of its thiophene, oxazinan, and oxamide moieties, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other compounds, making it a valuable target for research and development.
Biological Activity
N-ethyl-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide is a synthetic compound of interest due to its potential biological activities, particularly in the realm of cancer therapy. This article explores the compound's biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 472.0 g/mol. The structure includes a thiophene ring and an oxazinan moiety, which are crucial for its biological activity.
The compound is hypothesized to act as an inhibitor of tubulin polymerization, similar to other known antitumor agents. By binding to the colchicine site on tubulin, it may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is critical for its potential use in treating various cancers.
In Vitro Studies
Research has demonstrated that compounds with similar structural features exhibit significant cytotoxicity against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 4d | A2780 | 4.47 | Tubulin inhibition |
| 5c | MCF-7 | 52.8 | Cell cycle arrest |
| 5g | A2780/RCIS | Not specified | Induces G2/M phase arrest |
In a study evaluating oxazinonaphthalene derivatives, compounds with an oxazinan core showed promising antiproliferative effects against human ovarian carcinoma and breast cancer cells . The most effective compounds induced significant cell cycle arrest at the G2/M phase, which is indicative of their potential as anticancer agents.
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound to tubulin. These studies suggest that the compound can effectively interact with the colchicine-binding site, potentially leading to inhibition of tubulin polymerization .
Case Studies
- Anticancer Efficacy : In a study involving various synthesized oxazinan derivatives, researchers found that certain analogs exhibited significant cytotoxicity against resistant cancer cell lines. The findings indicated that structural modifications could enhance biological activity and selectivity towards cancer cells .
- Cell Cycle Analysis : Flow cytometry was utilized to analyze the effects of selected compounds on cell cycle progression. Results indicated that treatment with specific derivatives led to G2/M phase arrest in A2780 cells, corroborating the hypothesis that these compounds disrupt normal mitotic processes .
Q & A
Q. Key Optimization Factors :
- Temperature Control : Low temperatures (−10°C to 0°C) during coupling to minimize side reactions.
- Catalysts : Use of DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .
What spectroscopic and crystallographic methods are recommended for structural characterization?
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent connectivity (e.g., thiophene sulfonyl protons at δ 7.5–8.0 ppm; oxazinan methylene signals at δ 3.5–4.0 ppm) .
- X-ray Diffraction : Single-crystal analysis using SHELXL (SHELX-2018) for resolving bond lengths and angles. For example, the sulfonyl group typically shows S–O bonds of ~1.43 Å .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., observed m/z 493.5 vs. calculated 493.5 for C₂₃H₂₈FN₃O₆S) .
How can researchers resolve contradictions in crystallographic data for this compound?
Advanced
Discrepancies in anisotropic displacement parameters or bond angles may arise from:
Q. Example Workflow :
| Step | Tool/Command | Outcome |
|---|---|---|
| Data Integration | SAINT | Reduce outliers |
| Refinement | SHELXL-2018 | Final R1 < 0.05 |
| Validation | CCDC Mercury | Confirm H-bond networks |
What in silico strategies are effective for predicting enzyme inhibition mechanisms?
Q. Advanced
- Molecular Docking (AutoDock Vina) : Dock the sulfonamide group into enzyme active sites (e.g., carbonic anhydrase). The thiophene sulfonyl moiety shows strong hydrogen bonding with Arg/His residues (binding affinity ≤ −8.5 kcal/mol) .
- MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns; RMSD < 2.0 Å indicates stable binding .
- QSAR Modeling : Use substituent descriptors (e.g., Hammett σ) to correlate 3-thiophene substitution with IC₅₀ values .
How does the 3-thiophen-2-ylsulfonyl group influence bioavailability compared to aryl-sulfonyl analogs?
Q. Advanced
- LogP Comparison : Thiophene sulfonyl derivatives exhibit lower LogP (~2.1) vs. phenyl analogs (~2.8), enhancing aqueous solubility.
- Metabolic Stability : Thiophene’s electron-rich ring reduces CYP3A4-mediated oxidation (t₁/₂ > 6 h in microsomal assays) .
- Permeability (PAMPA) : Effective permeability (Pe) of 5.2 × 10⁻⁶ cm/s, suitable for CNS penetration .
What strategies mitigate synthetic challenges in oxazinan ring functionalization?
Q. Advanced
- Protecting Groups : Use Boc (tert-butyloxycarbonyl) for amine protection during alkylation.
- Microwave-Assisted Synthesis : Reduce reaction time from 24 h to 2 h (80°C, 150 W) with 15% yield improvement .
- Chiral Resolution : Employ (+)-DBTA (di-p-toluoyl-D-tartaric acid) for enantiopure oxazinan intermediates .
How do structural modifications alter biological activity?
Q. Advanced
What analytical methods validate purity for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
